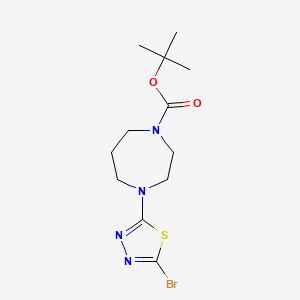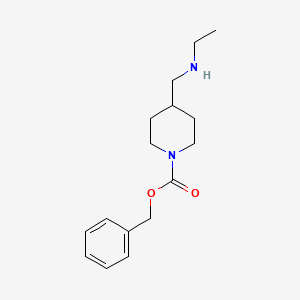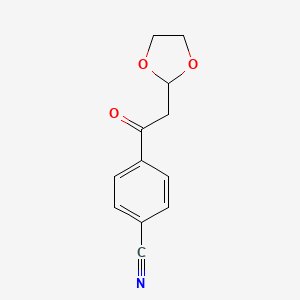
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CDE, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. CDE is a ketone compound that has a cyano group and a dioxolane ring in its structure.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Monoprotected 1,4-Diketones Synthesis : The compound is used in the synthesis of monoprotected 1,4-diketones. This process involves photosensitized hydrogen abstraction and has been found effective with cyclic enones (Mosca, Fagnoni, Mella, & Albini, 2001).
Reactions with Lithium Amides : In studies involving the reaction of similar compounds with lithium amides, these compounds have shown the potential to form various chemical structures, indicating their versatility in chemical synthesis (Albright & Lieberman, 1994).
Polymerization and Thermal Degradation : This compound has been used in the synthesis of polymethacrylates with a 1,3-dioxolane ring. The thermal degradation of these polymers has been studied, providing insights into their stability and degradation products (Ilter, Coskun, Erol, Ünal, & Ahmedzade, 2002).
Biochemical and Pharmaceutical Research
Lignin Substructure Degradation : Compounds similar to 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been used in studies investigating the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. This is crucial in understanding lignin degradation in biochemistry (Kawai, Umezawa, & Higuchi, 1988).
Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial activity against various bacterial and fungal species, indicating their potential in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
Advanced Material Research
Formation of Vic-Dioxime Complexes : In a study, derivatives of 1,3-dioxolane compounds were used to synthesize vic-dioxime complexes, which have potential applications in material science (Canpolat & Kaya, 2005).
Synthesis of Functionalized Pyrimidin-2-Amines : The compound has been involved in the synthesis of functionalized pyrimidin-2-amines, indicating its use in the development of novel organic materials (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-8-9-1-3-10(4-2-9)11(14)7-12-15-5-6-16-12/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPPENODHVMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



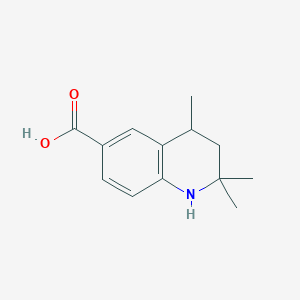
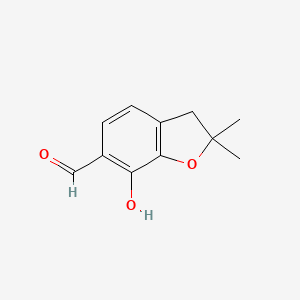
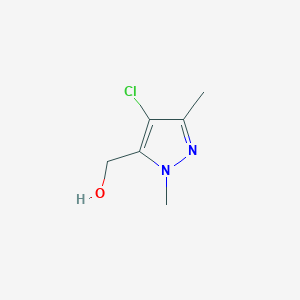
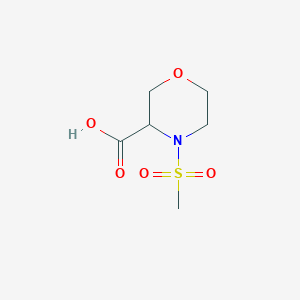
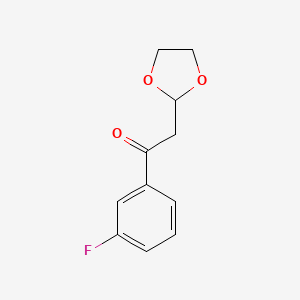
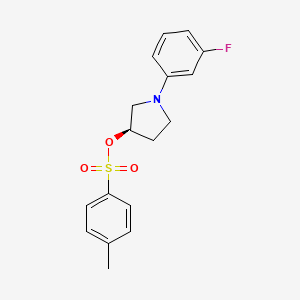
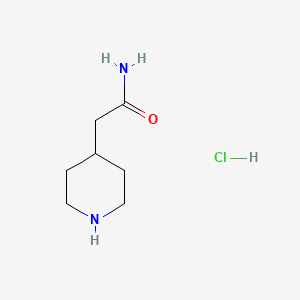
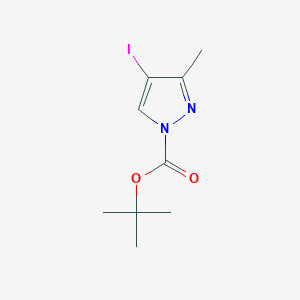
![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)
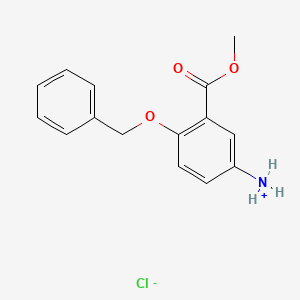
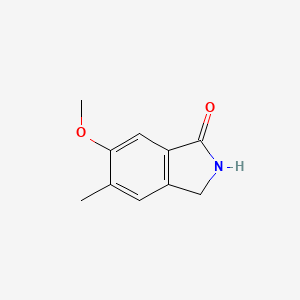
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
